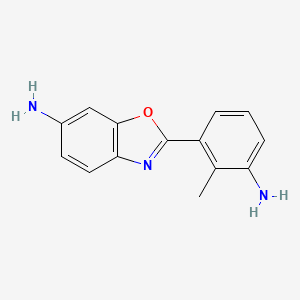

2-(3-Amino-2-methylphenyl)-1,3-benzoxazol-6-amine

CAS No.: 114494-03-0

Cat. No.: VC17293833

Molecular Formula: C14H13N3O

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114494-03-0 |

|---|---|

| Molecular Formula | C14H13N3O |

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | 2-(3-amino-2-methylphenyl)-1,3-benzoxazol-6-amine |

| Standard InChI | InChI=1S/C14H13N3O/c1-8-10(3-2-4-11(8)16)14-17-12-6-5-9(15)7-13(12)18-14/h2-7H,15-16H2,1H3 |

| Standard InChI Key | ASXSFIJJUPPIID-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1N)C2=NC3=C(O2)C=C(C=C3)N |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-(3-Amino-2-methylphenyl)-1,3-benzoxazol-6-amine features a benzoxazole core—a fused bicyclic system comprising a benzene ring fused to an oxazole heterocycle (oxygen at position 1, nitrogen at position 3) . Substituents include:

-

A 2-methylphenyl group at position 2 of the benzoxazole, itself bearing an amine (-NH₂) at position 3 and a methyl (-CH₃) group at position 2.

-

A primary amine (-NH₂) at position 6 of the benzoxazole ring.

The IUPAC name reflects this substitution pattern, ensuring unambiguous identification.

Structural Analogues and Comparative Analysis

Closely related compounds, such as 2-Methylbenzo[d]oxazol-6-amine (CAS 5676-60-8), share the benzoxazole backbone with simpler substituents . This analogue lacks the aromatic phenyl appendage, highlighting how structural modifications influence properties like solubility and reactivity. For instance, the methyl group in 2-Methylbenzo[d]oxazol-6-amine contributes to a melting point of 137–138°C and a density of 1.254 g/cm³ , whereas the bulkier 2-(3-Amino-2-methylphenyl) substituent in the target compound likely elevates these values due to enhanced intermolecular interactions.

Synthetic Methodologies

Route 1: Cyclization of o-Aminophenols

The ACS Omega study outlines a robust protocol for synthesizing 2-aminobenzoxazoles via Lewis acid-catalyzed cyclization . Adapting this method for 2-(3-Amino-2-methylphenyl)-1,3-benzoxazol-6-amine would involve:

-

Starting Material: A specially functionalized o-aminophenol derivative containing the 3-amino-2-methylphenyl group.

-

Reagent: N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent.

-

Conditions: BF₃·Et₂O (2 equiv) in refluxing 1,4-dioxane (24–30 h) .

Route 2: Smiles Rearrangement

An alternative approach leverages the Smiles rearrangement, wherein benzoxazole-2-thiol derivatives react with amines under basic conditions . For the target compound:

-

Activation: Benzoxazole-2-thiol is treated with chloroacetyl chloride to form a reactive intermediate.

-

Rearrangement: Reaction with 3-amino-2-methylaniline in the presence of Cs₂CO₃ yields the desired product .

This method excels in introducing N-substituted amines but requires meticulous optimization to avoid side reactions, such as disulfide formation .

Physicochemical Properties

Predicted Properties

While experimental data for 2-(3-Amino-2-methylphenyl)-1,3-benzoxazol-6-amine are unavailable, extrapolation from analogous compounds provides estimates:

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) for related benzoxazoles reveals distinct signals:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume